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Compound of Interest

3-Fluoro-4-
Compound Name:
(hydroxymethyl)benzaldehyde

CAS No.: 1459189-71-9

Cat. No.: B3040017

Get Quote

Executive Summary

3-Fluoro-4-(hydroxymethyl)benzaldehyde (CAS: 1459189-71-9) is a bifunctional aromatic
intermediate critical in the synthesis of benzoxaborole pharmacophores (e.g., Tavaborole
analogs) and fluorinated bioactive scaffolds.[1][2] Its dual reactivity—stemming from the
electrophilic aldehyde and the nucleophilic benzylic alcohol—demands precise solvent
selection to prevent side reactions (e.g., acetalization, polymerization) while maintaining high
substrate concentration.

This guide provides a solubility landscape derived from structural property relationships (SPR),
experimental determination protocols for precise solubility measurement, and solvent
recommendations for common synthetic transformations.

Physicochemical Profile & Structural Analysis

Understanding the solubility of this compound requires analyzing its three competing structural
domains.
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Property Value /| Description

CAS Number 1459189-71-9

Molecular Formula CsH7FO2

Molecular Weight 154.14 g/mol

Predicted LogP ~1.1 — 1.4 (Moderate Lipophilicity)
H-Bond Donors 1 (Benzylic —OH)

H-Bond Acceptors 3 (-OH, —CHO, -F)

Low-melting solid or viscous oil (depending on

Physical State )
purity)

Structural Influence on Solubility

e Fluorine Atom (C3): Increases lipophilicity relative to the non-fluorinated analog, enhancing
solubility in chlorinated solvents (DCM, Chloroform) and non-polar aromatics.

o Hydroxymethyl Group (C4): The primary driver of polarity. It enables hydrogen bonding,
making the compound soluble in alcohols and aprotic polar solvents (DMSO, DMF), but
reduces solubility in aliphatic hydrocarbons (Hexanes).

o Aldehyde Group (C1): Adds dipole character, supporting solubility in esters (Ethyl Acetate)
and ethers (THF).

Solubility Landscape

The following classification is based on the compound's polarity profile and standard "like-
dissolves-like" principles for fluorinated benzyl alcohols.

Solubility Tier List
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Solvent Class

Representative
Solvents

Solubility Status

Technical Context

Polar Aprotic

DMSO, DMF, DMAc,

Acetonitrile

Excellent (>100
mg/mL)

Ideal for nucleophilic
substitutions and high-
temperature
cyclizations. Caution:
DMSO can be difficult
to remove during

workup.

Polar Protic

Methanol, Ethanol,

Isopropanol

Good (>50 mg/mL)

Excellent for reductive
aminations or NaBHa4
reductions. Risk:
Potential hemiacetal

formation on storage.

Chlorinated

Dichloromethane
(DCM), Chloroform

Good (>50 mg/mL)

Preferred for
oxidations (e.g., Dess-
Martin Periodinane)

and extractions.

Ethers/Esters

THF, 2-MeTHF, Ethyl

Acetate

Moderate-High

Standard reaction
solvents. 2-MeTHF is
a greener alternative
to DCM for

extractions.

Aromatic

Hydrocarbons

Toluene, Xylene

Moderate
(Temperature

Dependent)

Soluble at elevated
temperatures (>60°C);
often poor at RT.
Useful for

crystallization.

Aliphatic

Hydrocarbons

Hexanes, Heptane,

Pentane

Poor / Insoluble

Used as anti-solvents
to precipitate the
product during

purification.
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) Soluble only at low
Water, Aqueous Low / Sparingly ) )
Water concentrations or with
Buffers Soluble
co-solvents.

Visualization: Structural Solubility Logic
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Caption: Influence of functional groups on solvent compatibility.

Experimental Protocols

Since specific solubility values can vary by batch purity and polymorph, use this self-validating
protocol to determine exact solubility for your specific lot.

Protocol A: Gravimetric Solubility Determination

Objective: Determine the saturation limit (mg/mL) in a specific solvent at 25°C.

e Preparation: Weigh 100 mg of 3-Fluoro-4-(hydroxymethyl)benzaldehyde into a tared 4 mL

glass vial.
o Addition: Add the target solvent in 100 pL increments using a micropipette.

» Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute.
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e Observation: Check for clarity.
o Clear Solution: Stop. Calculate solubility (

)

o Cloudy/Solid: Continue adding solvent.

 Validation: If solubility is critical (e.g., for flow chemistry), filter the saturated solution through
a 0.45 um PTFE filter, evaporate a known volume, and weigh the residue to confirm

concentration.

Protocol B: Recrystallization Strategy

Objective: Purify crude material using solubility differentials.
e Solvent System: Ethyl Acetate (Good solvent) / Hexanes (Anti-solvent).
e Method:

o Dissolve crude solid in minimal hot Ethyl Acetate (approx. 60°C).

o Slowly add Hexanes dropwise until persistent turbidity is observed.

o Add a few drops of Ethyl Acetate to clear the solution.

o Allow to cool slowly to RT, then to 4°C.

o Why this works: The fluorine atom provides enough lipophilicity to keep it in EtOAc, while
the hydroxyl group forces precipitation when the non-polar anti-solvent (Hexane)
concentration increases.

Application Context: Solvent Selection by Reaction

Choosing the wrong solvent can lead to side reactions due to the bifunctional nature of the
molecule.
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Reaction Type

Recommended Solvent

Technical Rationale

Oxidation (Alcohol -
Aldehyde/Acid)

DCM or Acetonitrile

DCM is inert to oxidants like
PCC/DMP. Avoid alcohols

(competes with oxidation).

Reductive Amination
(Aldehyde)

DCE (1,2-Dichloroethane) or
Methanol

DCE is standard for STAB
(Sodium
Triacetoxyborohydride)
reductions. MeOH is faster for
imine formation but requires
NaBHa.

Benzoxaborole Cyclization

THF or Dioxane

Ethers coordinate with boron
intermediates and stabilize the
transition state during

borylation.

Protection (of Alcohol)

DMF or DCM

DMF accelerates SN2

reactions (e.g., TBS-CI
protection) due to high
dielectric constant.

Workflow: Reaction Solvent Decision Tree

Select Reaction Type

Reductive Amination

Oxidation of -CH20OH

of -CHO

Protection of -OH

'

Use DCM

(Inert, Good Solubility)

Use MeOH or DCE
(Promotes Imine)

Use DMF
(Accelerates Silylation)
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Caption: Solvent selection guide based on target chemical transformation.

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be limited, handle as a functionalized
benzyl alcohol/benzaldehyde derivative.

o Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation
(H335).[3]

o Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air
oxidation to benzoic acids; the benzylic alcohol is prone to oxidation.

o Incompatibility: Strong oxidizing agents, strong bases, and reducing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Solubility Profile & Technical Guide: 3-Fluoro-4-
(hydroxymethyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3040017/docs#solubility-profile-technical-guide-3-
fluoro-4-hydroxymethyl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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